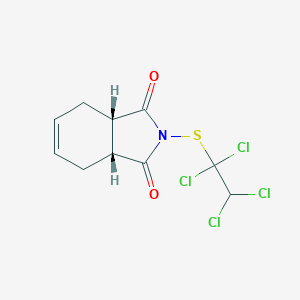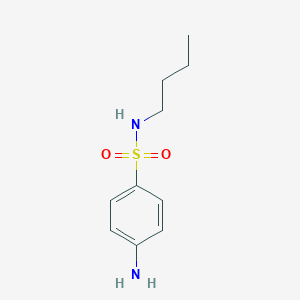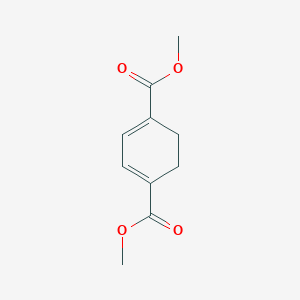
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate (DMCD) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMCD is a colorless liquid that is soluble in water and organic solvents. The compound has a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol.
Wirkmechanismus
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate is a versatile compound that can undergo various chemical reactions such as esterification, reduction, and oxidation. The compound can also act as a dienophile in Diels-Alder reactions. The mechanism of action of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in these reactions is based on the electron-rich nature of the cyclopentadiene ring, which can act as a nucleophile and attack the electron-deficient dienophile.
Biochemische Und Physiologische Effekte
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound has low toxicity and does not cause significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has several advantages as a chemical reagent in lab experiments. The compound is readily available, easy to handle, and has a high purity level. Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate can also be easily synthesized in the lab using standard procedures. However, the compound has some limitations such as its low solubility in water and its tendency to polymerize under certain conditions.
Zukünftige Richtungen
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has several potential future directions for research. Some of the areas that could benefit from further research on Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate include:
1. Development of new synthetic routes for Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives.
2. Investigation of the potential applications of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in material science, such as the synthesis of novel polymers and nanoparticles.
3. Study of the biological activity of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives, including their potential use as anticancer agents.
4. Exploration of the potential applications of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in organic electronics, such as the synthesis of organic light-emitting diodes.
5. Investigation of the potential use of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate in catalysis, such as in the synthesis of fine chemicals and pharmaceuticals.
In conclusion, Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate is a versatile chemical compound that has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. Further research is needed to explore the full potential of Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate and its derivatives in these areas.
Synthesemethoden
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate can be synthesized through the Diels-Alder reaction between cyclopentadiene and dimethyl maleate. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. The compound has been used as a building block for the synthesis of various organic compounds such as cyclohexenes, cyclohexadienes, and cyclohexanones.
Eigenschaften
CAS-Nummer |
1659-95-6 |
|---|---|
Produktname |
Dimethyl Cyclohexa-1,3-diene-1,4-dicarboxylate |
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
dimethyl cyclohexa-1,3-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C10H12O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3,5H,4,6H2,1-2H3 |
InChI-Schlüssel |
OHMZFZHWICZJNJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(CC1)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC=C(CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



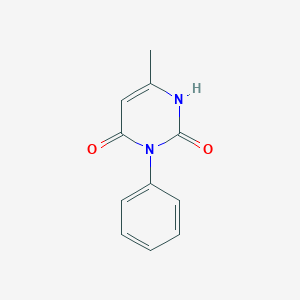
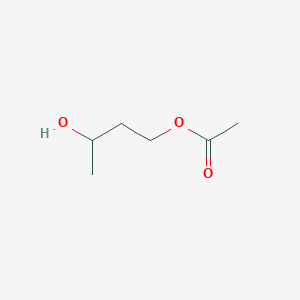
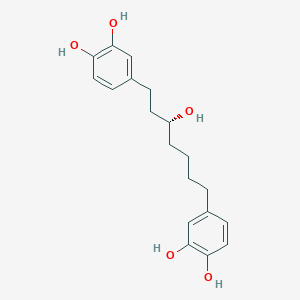
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
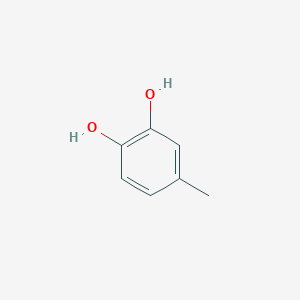
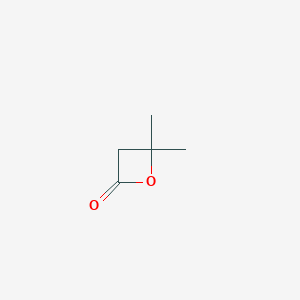
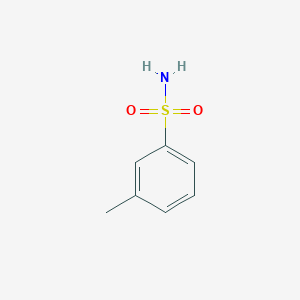
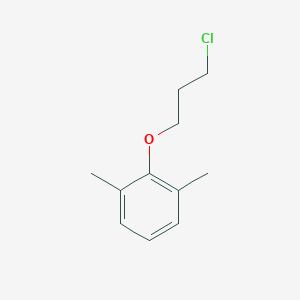
![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
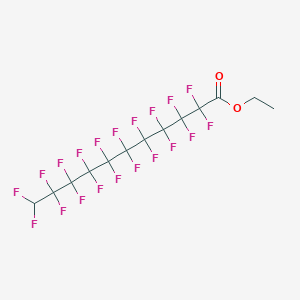
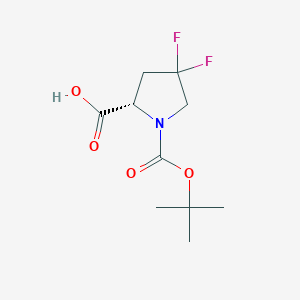
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
